Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Description

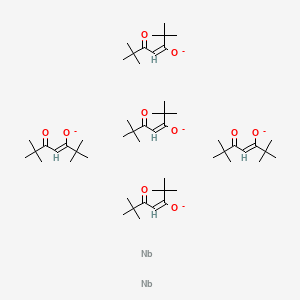

Niobium complexes with β-diketonate ligands, such as (Z)- and (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (TMHD), are critical in materials science due to their thermal stability and suitability as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD). The compound Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV) (Nb(TMHD)₄) incorporates both Z and E isomers of the ligand, with the niobium(IV) center coordinated to four β-diketonate groups .

Properties

Molecular Formula |

C55H95Nb2O10-5 |

|---|---|

Molecular Weight |

1102.1 g/mol |

IUPAC Name |

niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/5C11H20O2.2Nb/c5*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h5*7,12H,1-6H3;;/p-5/b3*8-7+;2*8-7-;; |

InChI Key |

QEXVFYMYDHWSFH-OQTKFSAOSA-I |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Nb].[Nb] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb].[Nb] |

Origin of Product |

United States |

Preparation Methods

The synthesis of TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) typically involves the reaction of niobium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The product is then purified either by recrystallization from toluene or by sublimation .

Chemical Reactions Analysis

TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state niobium compounds.

Reduction: It can be reduced to lower oxidation state niobium compounds.

Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) has several scientific research applications:

Chemistry: It is used as a precursor in metal-organic chemical vapor deposition (MOCVD) to produce niobium-containing thin films and coatings.

Medicine: Research is ongoing to investigate its potential use in drug delivery systems.

Industry: It is used in the production of advanced materials, including catalysts and electronic components.

Mechanism of Action

The mechanism by which TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) exerts its effects involves the coordination of the niobium center with the β-diketonate ligands. This coordination stabilizes the niobium in a specific oxidation state and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 41706-15-4

- Molecular Formula : C₄₄H₆₈O₈Nb (inferred from four TMHD ligands and Nb⁴⁺)

- Decomposition Temperature : 325°C .

- Applications : Used in thin-film fabrication, particularly for superconducting niobium layers, owing to its volatility and clean decomposition .

The Z and E isomers differ in the spatial arrangement of the ligand’s double bond, influencing steric effects and coordination geometry.

Comparison with Similar Metal-β-Diketonate Complexes

Structural and Stoichiometric Differences

Key Observations :

- Oxidation State : Niobium’s +4 state allows four ligand bindings, whereas alkaline earth metals (Sr, Ba) and transition metals (Co) typically adopt +2 states with two ligands. Thallium’s +1 state results in a 1:1 metal-ligand ratio .

- Thermal Stability : Niobium’s complex decomposes at 325°C, higher than many analogs, making it preferable for high-temperature processes .

Ligand Isomerism and Reactivity

- Niobium vs. Zirconium : Zirconium diisopropoxidebis(TMHD) (Zr(OiPr)₂(TMHD)₂) features a +4 state but includes alkoxide ligands, reducing volatility compared to Nb(TMHD)₄ .

- Nickel Complexes : Nickel(II)-TMHD derivatives (e.g., Ni(TMHD)₂) exhibit distinct magnetic properties due to d⁸ electronic configurations, unlike diamagnetic Nb(IV) .

Application-Specific Behavior

- Superconductivity : Niobium films derived from Nb(TMHD)₄ show enhanced Meissner effects, critical for superconducting quantum devices .

- Catalysis : Niobium oxalate (Nb(C₂O₄)₅) is cost-effective but lacks the thermal stability of TMHD complexes, limiting high-temperature use .

- CVD/ALD Performance : Strontium and barium TMHD complexes are used in perovskite oxides (e.g., SrTiO₃), but niobium’s higher oxidation state enables more complex stoichiometries in films .

Research Findings and Data Highlights

Comparative Performance Metrics

| Property | Nb(TMHD)₄ | Sr(TMHD)₂ | Co(TMHD)₂ |

|---|---|---|---|

| Volatility (Torr, 150°C) | 0.1 | 0.05 | 0.02 |

| Solubility in THF | High | Moderate | Low |

| Film Purity (CVD) | >99% | >95% | >90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.